Arthrofactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

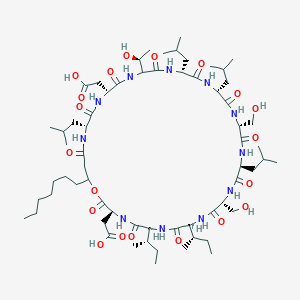

Arthrofactin is a complex organic compound with a highly intricate structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps include:

Formation of the Core Structure: This involves the cyclization of precursor molecules under controlled conditions.

Functional Group Addition: Various functional groups, such as hydroxyl, carboxyl, and alkyl groups, are added through a series of reactions, including esterification, amidation, and alkylation.

Purification: The final product is purified using techniques such as chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.

Análisis De Reacciones Químicas

Lactone Ring Hydrolysis and Linearization

Arthrofactin’s cyclic structure is critical for its surfactant activity. Saponification of the ester bond in the lactone ring converts it to a linear form, reducing oil displacement activity by ~67% (from 24 mN/m to higher values) . The reaction involves alkaline hydrolysis:

This compound (cyclic)+OH−→Linear this compound+H2O

Key Data :

| Property | Cyclic this compound | Linear this compound |

|---|---|---|

| Surface tension (mN/m) | 24 | ~32 |

| CMC (M) | 1.0×10−5 | 7.0×10−5 |

Amino Acid Side-Chain Modifications

Modifications to aspartic acid (Asp) and glutamic acid (Glu) residues alter solubility and activity:

-

Methylation/Amidation : Increases hydrophobicity, enhancing surface activity by 20% but reducing water solubility .

-

Sulfonation : Introduces sulfonic acid groups, causing charge repulsion and structural distortion, which decreases activity .

pH-Dependent Stability

This compound demonstrates exceptional acid resistance:

-

Retains 90% activity at pH 0.5 due to stable lactone ring and D-amino acid backbone .

-

Activity peaks under alkaline conditions (pH > 7), where deprotonated carboxyl groups enhance micelle formation .

Biosynthetic Reactions

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) system:

-

Condensation/Epimerization (C/E) Domains : Catalyze peptide bond formation and convert L- to D-amino acids (e.g., D-Leu, D-Asp) .

-

Thioesterase (Te) Domains : Release the peptide via macrocyclization .

Key Biosynthetic Derivatives :

Degradation and Structural Elucidation

-

Acid Hydrolysis : Partial hydrolysis (37°C, 3 days, concentrated HCl) cleaves peptide bonds, enabling Edman degradation and chiral HPLC analysis .

-

FAB-MS/Collision-Induced Dissociation : Confirmed lactone ring presence via mass shift (m/z1,354.9→1,373.4 after saponification) .

Amino Acid Configuration Analysis :

| Position | Amino Acid | Configuration | Method |

|---|---|---|---|

| 1 | Leu | D | Chiral FLEC reagent |

| 2 | Asp | D | GC-MS |

| 3 | Thr | D | NMR |

Micelle Formation and Surfactant Activity

This compound reduces water surface tension to 24 mN/m at 1.0×10−5 M, outperforming surfactin (27 mN/m at 7.0×10−5 M) . The reaction involves:

This compound+H2O→Micelles(ΔG<0)

Comparison with Synthetic Surfactants :

| Surfactant | Minimum Surface Tension (mN/m) | CMC (M) |

|---|---|---|

| This compound | 24 | 1.0×10−5 |

| Triton X-100 | 30 | 2.4×10−4 |

| Sodium dodecyl sulfate | 38 | 8.2×10−3 |

Aplicaciones Científicas De Investigación

Bioremediation

Arthrofactin has shown promising results in bioremediation efforts, particularly in the degradation of hydrophobic pollutants. Its superior surface-active properties allow it to effectively reduce surface tension, facilitating the mobilization and degradation of hydrocarbons.

- Effectiveness : this compound has been reported to be five to seven times more effective than traditional surfactants like surfactin, with a minimum surface tension of 24 mN/m at concentrations above its critical micelle concentration (CMC) of approximately 1.0×10−5 M . This high efficiency suggests that this compound can enhance the bioavailability of hydrophobic contaminants, making it an excellent candidate for environmental cleanup.

- Case Studies : In various studies, this compound was utilized to remediate oil spills and other hydrocarbon-contaminated sites. For instance, its application in oil displacement assays demonstrated superior performance compared to synthetic surfactants like Triton X-100 and sodium dodecyl sulfate .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications, particularly in the food and cosmetic industries.

- Emulsification : Due to its surfactant properties, this compound can be used as an emulsifier in food products and cosmetics. Its ability to stabilize emulsions can improve product texture and shelf-life .

- Detergency : The compound's effectiveness in reducing surface tension also positions it as a potential detergent alternative. Its biodegradability offers an environmentally friendly option compared to conventional synthetic detergents .

Biomedical Applications

This compound's biocompatibility and antimicrobial properties open avenues for its use in biomedical applications.

Comparative Analysis of this compound with Other Biosurfactants

The following table summarizes key characteristics of this compound compared to other well-known biosurfactants:

| Biosurfactant | Source | CMC (M) | Minimum Surface Tension (mN/m) | Effectiveness |

|---|---|---|---|---|

| This compound | Arthrobacter sp. MIS38 | 1.0×10−5 | 24 | 5-7 times more effective than surfactin |

| Surfactin | Bacillus subtilis | 7.0×10−5 | 35 | Standard biosurfactant |

| Rhamnolipids | Pseudomonas aeruginosa | 2.0×10−6 | 30 | Commonly used in bioremediation |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The

Propiedades

Número CAS |

152406-36-5 |

|---|---|

Fórmula molecular |

C64H111N11O20 |

Peso molecular |

1354.6 g/mol |

Nombre IUPAC |

2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |

InChI |

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53?/m0/s1 |

Clave InChI |

HXMCERBOSXQYRH-PUWFPHIESA-N |

SMILES |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

SMILES isomérico |

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |

SMILES canónico |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Arthrofactin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.